molecular formula C22H27BrN2O3 B283444 N-(4-{[4-(allyloxy)-3-bromo-5-ethoxybenzyl]amino}phenyl)butanamide

N-(4-{[4-(allyloxy)-3-bromo-5-ethoxybenzyl]amino}phenyl)butanamide

Número de catálogo B283444
Peso molecular: 447.4 g/mol
Clave InChI: YIYWVUOIZVUKHF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(4-{[4-(allyloxy)-3-bromo-5-ethoxybenzyl]amino}phenyl)butanamide, also known as ABP-700, is a small molecule that has been developed as a selective inhibitor of the neuronal nicotinic acetylcholine receptor (nAChR) subtype α7. This receptor plays a crucial role in a variety of physiological and pathological processes, including learning and memory, inflammation, and pain. ABP-700 has been shown to have potential therapeutic applications in a range of disorders, such as Alzheimer's disease, schizophrenia, and chronic pain.

Mecanismo De Acción

N-(4-{[4-(allyloxy)-3-bromo-5-ethoxybenzyl]amino}phenyl)butanamide acts as a selective inhibitor of the α7 nAChR subtype, which is highly expressed in the brain and has been implicated in a variety of physiological and pathological processes. By blocking the activity of this receptor, N-(4-{[4-(allyloxy)-3-bromo-5-ethoxybenzyl]amino}phenyl)butanamide can modulate the release of neurotransmitters such as acetylcholine, dopamine, and glutamate, leading to changes in neuronal activity and behavior.
Biochemical and Physiological Effects:
N-(4-{[4-(allyloxy)-3-bromo-5-ethoxybenzyl]amino}phenyl)butanamide has been shown to have a range of biochemical and physiological effects in preclinical models. These include changes in neurotransmitter release, modulation of synaptic plasticity, and alterations in gene expression. In addition, N-(4-{[4-(allyloxy)-3-bromo-5-ethoxybenzyl]amino}phenyl)butanamide has been shown to have anti-inflammatory effects, which may contribute to its therapeutic potential in a range of disorders.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of N-(4-{[4-(allyloxy)-3-bromo-5-ethoxybenzyl]amino}phenyl)butanamide is its selectivity for the α7 nAChR subtype, which allows for specific modulation of this receptor without affecting other nAChR subtypes. However, one limitation of N-(4-{[4-(allyloxy)-3-bromo-5-ethoxybenzyl]amino}phenyl)butanamide is its relatively low potency, which may limit its effectiveness in certain disease models.

Direcciones Futuras

There are several future directions for research on N-(4-{[4-(allyloxy)-3-bromo-5-ethoxybenzyl]amino}phenyl)butanamide. One area of interest is the development of more potent and selective inhibitors of the α7 nAChR subtype, which may have improved therapeutic potential. Another area of interest is the investigation of the role of α7 nAChR in other disease models, such as depression and anxiety. Finally, the development of N-(4-{[4-(allyloxy)-3-bromo-5-ethoxybenzyl]amino}phenyl)butanamide as a clinical therapy for Alzheimer's disease, schizophrenia, and chronic pain is an important future direction for research.

Métodos De Síntesis

The synthesis of N-(4-{[4-(allyloxy)-3-bromo-5-ethoxybenzyl]amino}phenyl)butanamide involves several steps, starting with the preparation of the key intermediate 4-bromo-3,5-diethoxybenzyl alcohol. This is followed by the reaction of the alcohol with allyl bromide to form the allyl ether derivative. The resulting compound is then reacted with 4-aminophenylbutyric acid to obtain the final product, N-(4-{[4-(allyloxy)-3-bromo-5-ethoxybenzyl]amino}phenyl)butanamide.

Aplicaciones Científicas De Investigación

N-(4-{[4-(allyloxy)-3-bromo-5-ethoxybenzyl]amino}phenyl)butanamide has been extensively studied in preclinical models, and its potential therapeutic applications have been investigated in a variety of disease models. In Alzheimer's disease, N-(4-{[4-(allyloxy)-3-bromo-5-ethoxybenzyl]amino}phenyl)butanamide has been shown to improve cognitive function and reduce amyloid-beta peptide levels in the brain. In schizophrenia, N-(4-{[4-(allyloxy)-3-bromo-5-ethoxybenzyl]amino}phenyl)butanamide has been shown to improve sensory processing and reduce the negative symptoms of the disease. In chronic pain, N-(4-{[4-(allyloxy)-3-bromo-5-ethoxybenzyl]amino}phenyl)butanamide has been shown to reduce pain behavior and inflammation.

Propiedades

Fórmula molecular

C22H27BrN2O3

Peso molecular

447.4 g/mol

Nombre IUPAC

N-[4-[(3-bromo-5-ethoxy-4-prop-2-enoxyphenyl)methylamino]phenyl]butanamide

InChI

InChI=1S/C22H27BrN2O3/c1-4-7-21(26)25-18-10-8-17(9-11-18)24-15-16-13-19(23)22(28-12-5-2)20(14-16)27-6-3/h5,8-11,13-14,24H,2,4,6-7,12,15H2,1,3H3,(H,25,26)

Clave InChI

YIYWVUOIZVUKHF-UHFFFAOYSA-N

SMILES

CCCC(=O)NC1=CC=C(C=C1)NCC2=CC(=C(C(=C2)Br)OCC=C)OCC

SMILES canónico

CCCC(=O)NC1=CC=C(C=C1)NCC2=CC(=C(C(=C2)Br)OCC=C)OCC

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.